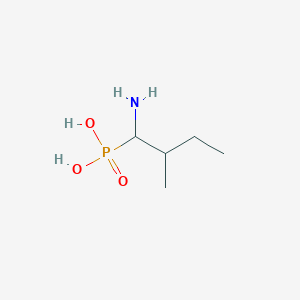

(1-Amino-2-methylbutyl)phosphonic acid

Description

Contextualizing Phosphonic Acids as Bioisosteric Replacements in Biological Systems

The principle of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to maintain or enhance biological activity, is a cornerstone of medicinal chemistry and drug design. openaccessjournals.comnih.gov The phosphonic acid group (-PO(OH)₂) is a well-established bioisostere for the carboxylic acid group (-COOH) and the phosphate (B84403) group (-OPO(OH)₂). cambridgemedchemconsulting.comresearchgate.net This substitution is particularly effective because the phosphonate (B1237965) moiety can mimic key attributes of its counterparts while introducing beneficial changes.

One of the most significant differences lies in the geometry and acidity of these groups. While a carboxylic acid group is planar, the phosphonic acid group has a more stable tetrahedral geometry. nih.govnih.gov This tetrahedral arrangement is critical as it can mimic the high-energy transition state of reactions like peptide bond hydrolysis, making phosphonates potent inhibitors of enzymes such as proteases. nih.govnih.gov

Furthermore, phosphonic acids exhibit different acidity compared to carboxylic acids. The first dissociation constant (pKa1) of phosphonic acids is generally lower (more acidic) than that of carboxylic acids, while the second (pKa2) is closer to physiological pH. nih.govresearchgate.net This dual acidity can influence how the molecule interacts with biological targets. The replacement of a bridging oxygen atom in a phosphate with a more stable carbon atom in a phosphonate also confers significant resistance to enzymatic hydrolysis, enhancing the metabolic stability of molecules containing this group. cambridgemedchemconsulting.comwikipedia.org These combined properties make phosphonic acids valuable for creating more stable and potentially more effective analogues of biologically active carboxylic acids and phosphates. researchgate.net

Table 1: Comparison of Carboxylic Acid and Phosphonic Acid Properties

| Property | Carboxylic Acid Group (-COOH) | Phosphonic Acid Group (-PO(OH)₂) |

| Geometry | Trigonal Planar | Tetrahedral |

| Acidity (pKa) | Typically one pKa value (around 2-5) | Two pKa values (pKa1 ~1-3, pKa2 ~6-8) |

| Bonding | C-C bond | P-C bond |

| Hydrolytic Stability | Can be metabolized | P-C bond is highly resistant to hydrolysis |

The Significance of α-Aminophosphonic Acids as Analogs of Proteinogenic Amino Acids

When the phosphonic acid group replaces the carboxylic acid group in an amino acid, the resulting molecule is an α-aminophosphonic acid. wikipedia.org These compounds are structural analogues of the 20 proteinogenic amino acids that form the building blocks of proteins. nih.gov This structural mimicry allows them to act as antagonists or competitive inhibitors of enzymes involved in amino acid metabolism and protein synthesis. wikipedia.orgtandfonline.com

The biological activity of α-aminophosphonic acids is diverse and significant. They have been investigated for a wide range of applications, including as antibacterial, antiviral, and anticancer agents, as well as herbicides. nih.govnih.govtandfonline.com Their ability to inhibit enzymes is a key feature; for example, the phosphonic acid analogue of L-leucine is a potent inhibitor of leucine (B10760876) aminopeptidase (B13392206). nih.govnih.gov The tetrahedral phosphonate group can bind tightly to the active sites of metalloenzymes that process amino acids, effectively blocking their function. nih.govnih.gov

Because they can be incorporated into peptides to create phosphonopeptides, they serve as valuable tools for creating peptidomimetics with enhanced stability and novel biological activities. nih.gov The stereochemistry of these analogues is crucial, as often only one enantiomer exhibits the desired biological effect, typically the one corresponding to the natural L-amino acid configuration. nih.gov

Overview of Research Trajectories for (1-Amino-2-methylbutyl)phosphonic Acid Analogs

While extensive research on this compound itself is not widely documented, the research trajectories for its class of compounds—α-aminophosphonic acids derived from branched-chain amino acids—are well-established. These research avenues primarily focus on synthesis, enzyme inhibition, and antimicrobial applications.

Synthesis: A major research focus is the development of efficient and stereoselective methods to produce these amino acid analogues. The Kabachnik-Fields and Pudovik reactions are classical methods for synthesizing α-aminophosphonates. wikipedia.org More recently, innovative techniques such as photocatalytic decarboxylative phosphorylation have been developed to convert natural α-amino acids directly into their phosphonate counterparts under mild conditions, broadening the accessibility of these compounds for research. nih.gov A Korean study from the 1980s specifically detailed the synthesis of DL-1-amino-3-methylbutylphosphonic acid (an alternative name for the isoleucine analogue) for biological function studies in animal models. koreascience.kr

Enzyme Inhibition: A significant area of investigation is the use of these compounds as enzyme inhibitors. Analogues of branched-chain amino acids like leucine, valine, and by extension, isoleucine, are prime candidates for inhibiting aminopeptidases and other proteases. nih.gov For instance, studies on the phosphonic acid analogues of leucine and phenylalanine have shown them to be potent, slow-binding inhibitors of leucine aminopeptidase. nih.gov Research in this area involves synthesizing libraries of these compounds and screening them against various enzymes to identify potent and selective inhibitors, which could have therapeutic applications, for example, as anticancer agents. nih.govnih.gov

Antimicrobial and Herbicidal Activity: The ability of α-aminophosphonic acids to interfere with essential metabolic pathways in bacteria and plants makes them attractive candidates for new antibiotics and herbicides. tandfonline.com By mimicking natural amino acids, they can disrupt processes like cell wall synthesis or amino acid metabolism in microbes. tandfonline.com The dipeptide alafosfalin, which contains a phosphonic acid analogue of alanine (B10760859), is a well-known example of an antibacterial agent. nih.gov Research on analogues like this compound would likely explore their potential to inhibit bacterial growth or act as herbicides, similar to the broad-spectrum herbicide glyphosate, which is also an aminophosphonic acid derivative. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

(1-amino-2-methylbutyl)phosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO3P/c1-3-4(2)5(6)10(7,8)9/h4-5H,3,6H2,1-2H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQKPEWLSMCOFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(N)P(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297756 | |

| Record name | (1-amino-2-methylbutyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20459-61-4 | |

| Record name | P-(1-Amino-2-methylbutyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20459-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 117802 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020459614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC117802 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-amino-2-methylbutyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Stereochemical Control in 1 Amino 2 Methylbutyl Phosphonic Acid Derivatives

General Synthetic Routes to α-Aminophosphonic Acids

The construction of the α-aminophosphonate scaffold can be achieved through several primary synthetic strategies, each with distinct advantages and substrate scopes. The most prominent methods involve the formation of the crucial C-P and C-N bonds in different sequences.

Kabachnik–Fields Reaction and Its Variants

The Kabachnik–Fields reaction is a powerful one-pot, three-component condensation for synthesizing α-aminophosphonates. wikipedia.orgorganic-chemistry.org Discovered independently by Kabachnik and Fields in 1952, this reaction brings together a carbonyl compound (an aldehyde or ketone), an amine (primary or secondary), and a hydrophosphoryl compound, typically a dialkyl phosphite (B83602). wikipedia.orgmdpi.com

The mechanism of the Kabachnik–Fields reaction is dependent on the specific reactants and conditions, but two primary pathways are generally considered. core.ac.uknih.gov

The Imine Pathway: The reaction is believed to often proceed through the initial formation of an imine (a Schiff base) from the condensation of the amine and the carbonyl compound. This is followed by the nucleophilic addition of the dialkyl phosphite across the C=N double bond of the imine intermediate, an event known as a hydrophosphonylation or aza-Pudovik reaction. wikipedia.orgnih.govnih.gov

The α-Hydroxyphosphonate Pathway: Alternatively, the dialkyl phosphite can first add to the carbonyl group to form an α-hydroxyphosphonate intermediate. This intermediate then undergoes nucleophilic substitution of the hydroxyl group by the amine to yield the final α-aminophosphonate product. core.ac.uknih.gov

Kinetic studies and in-situ monitoring suggest the imine pathway is more common, though the α-hydroxyphosphonate route can operate, particularly with more nucleophilic amines. nih.gov Numerous variants of the Kabachnik–Fields reaction have been developed to improve yields, shorten reaction times, and broaden the substrate scope. These often employ catalysts or alternative energy sources.

| Catalyst/Condition | Reactants | Purpose/Outcome | Reference(s) |

| Lewis Acids (e.g., InCl₃, Mg(ClO₄)₂) | Aldehydes/Ketones, Amines, Phosphites | Accelerate imine formation and/or phosphite addition, leading to higher yields. | organic-chemistry.orgorganic-chemistry.org |

| Microwave (MW) Irradiation | Aldehydes/Ketones, Amines, Phosphites | Enables solvent-free and often catalyst-free conditions, providing a "greener" synthetic route with rapid reaction times. | nih.govsemanticscholar.org |

| Iodine (catalytic) | Aldehydes, Amines, Phosphites | Activates the imine intermediate towards nucleophilic attack by the phosphite. | nih.govorganic-chemistry.org |

| Propane phosphonic acid anhydride (B1165640) (T3P®) | Aldehydes, Amines, Trialkyl Phosphites | Promotes the reaction, which proceeds via an imine intermediate that reacts with the trialkyl phosphite. | nih.gov |

Nucleophilic Additions of Phosphoroorganic Nucleophiles to Imines

This method, often referred to as the Pudovik or aza-Pudovik reaction, is a two-component synthesis that involves the addition of a phosphoroorganic nucleophile, such as a dialkyl phosphite, to a pre-formed imine. core.ac.ukwikipedia.org This approach is mechanistically a key step within the imine pathway of the Kabachnik-Fields reaction but offers the advantage of allowing for the isolation and purification of the imine intermediate before the C-P bond-forming step. wikipedia.org

The reaction provides a more controlled environment for the synthesis, which can be beneficial for sensitive substrates or when trying to achieve stereoselectivity. The addition of the P-H bond of the phosphite across the C=N double bond can be promoted by either base or acid catalysts. organic-chemistry.org This method is broadly applicable and serves as a fundamental route to a wide array of α-aminophosphonates. core.ac.ukarkat-usa.org

α-Amination of Phosphonates

An alternative strategy to the convergent methods described above is the formation of the C-N bond on a pre-existing phosphonate (B1237965) framework. This approach involves the direct amination at the α-carbon of a phosphonate ester.

One classical method involves the synthesis of an α-oximinophosphonate, which is subsequently reduced to the desired α-aminophosphonate. For instance, a synthetic route to the valine analog, (1-Amino-2-methylbutyl)phosphonic acid, involved the reaction of iso-butyryl chloride with triethyl phosphite to form diethyl iso-butyrylphosphonate. tandfonline.com This intermediate was then converted to its corresponding oxime with hydroxylamine, followed by catalytic hydrogenation over Raney nickel to furnish the target α-aminophosphonate. tandfonline.com

More contemporary methods focus on direct C-N bond formation. Recent developments include a process where an α-phosphonate carbanion, generated through deprotonation, is reacted with an electrophilic aminating agent like an azodicarboxylate. thieme-connect.com A notable advancement involves the deprotonation of a phosphonate to form an α-zincate species, which then undergoes a copper-catalyzed amination with an O-acylhydroxylamine, allowing for the direct installation of an amino group. thieme-connect.com

Enantioselective Synthesis Strategies for Chiral α-Aminophosphonates

The biological activity of α-aminophosphonates is often dependent on their absolute stereochemistry. Therefore, the development of enantioselective synthetic methods to access single enantiomers of chiral compounds like this compound is of critical importance.

Chiral Auxiliary-Mediated Approaches

One of the earliest and most reliable strategies for inducing stereoselectivity is the use of a chiral auxiliary. In this approach, a chiral molecule is covalently bonded to one of the reactants to direct the stereochemical outcome of a key reaction step. After the desired stereocenter is set, the auxiliary is removed.

A classic example within the context of α-aminophosphonate synthesis is the use of a chiral primary amine, such as (R)- or (S)-α-methylbenzylamine, in a Kabachnik-Fields type reaction. wikipedia.org The chiral amine first condenses with an aldehyde to form a chiral imine. The subsequent nucleophilic addition of the phosphite occurs in a diastereoselective manner, controlled by the steric influence of the chiral auxiliary. The resulting diastereomeric α-aminophosphonates can then be separated, and the chiral auxiliary is typically removed by hydrogenolysis to yield the enantiomerically enriched target compound.

Chelation-Controlled Diastereoselective Synthesis

While specific literature on chelation-controlled synthesis for this compound is limited, the principles of stereochemical control in related α-aminophosphonic acid syntheses are well-established. These methods often rely on the use of chiral auxiliaries or the formation of cyclic intermediates where a metal can coordinate to multiple heteroatoms, creating a rigid conformation that directs the approach of a reagent from a less sterically hindered face.

A prevalent strategy involves the diastereoselective addition of phosphorus nucleophiles to chiral N-acylimines or their precursors. For instance, the addition of phosphites to chiral N-acyliminium ions, generated in situ from cyclic amides or N-Boc protected 2,5-diketopiperazines, can proceed with high diastereoselectivity. researchgate.net The stereochemical outcome is dictated by the conformation of the chiral template. In one approach, the chemoselective reduction of a carbamate-imide activated carbonyl group generates unstable hemiaminals, which then form a chiral carbenium ion. The subsequent nucleophilic addition of a phosphorus source, like trimethyl phosphite, is highly diastereoselective. researchgate.net

Another powerful technique is the use of sulfinimines (N-sulfinyl imines) as chiral electrophiles. The addition of lithiated phosphonates to chiral sulfinimines, such as those derived from sugars, can establish the stereochemistry at the α-carbon with a high degree of control. The sulfinyl group acts as a potent chiral director, and its absolute configuration often governs the stereochemistry of the newly formed stereocenter. nih.gov

Furthermore, diastereoselectivity can be achieved through palladium-catalyzed C-H activation and functionalization of simpler amino acid precursors. For example, the synthesis of the isoleucine backbone can be accomplished by a diastereoselective palladium-catalyzed β-methylation of a protected alanine (B10760859) derivative. uef.fi This method introduces the second stereocenter with predictable stereochemistry, which can then be carried through to the final phosphonic acid product.

| Method | Description | Key Features | Diastereomeric Ratio (d.r.) Examples |

| Addition to Chiral N-Acyliminium Ions | Nucleophilic addition of a phosphite to a chiral N-acyliminium ion generated from a cyclic precursor (e.g., from glycyl-L-proline 2,5-diketopiperazine). researchgate.net | The rigid conformation of the cyclic intermediate directs the attack of the nucleophile. | High diastereoselectivity reported for related systems. |

| Sulfinimine-Mediated Synthesis | Addition of a metalated phosphonate to a chiral N-sulfinyl imine. The sulfinyl group acts as a chiral auxiliary. nih.gov | The absolute configuration of the sulfinyl group controls the diastereoselectivity. | Major diastereoisomers achieved in related syntheses. nih.gov |

| Pd-Catalyzed C-H Activation | Diastereoselective methylation at the β-position of an N-protected alanine derivative using a palladium catalyst and a directing group. uef.fi | Creates the characteristic branched side chain of isoleucine analogues with stereocontrol. | Up to 4.2 : 1 reported for key intermediates. uef.fi |

| Oxidative Decarboxylation-Addition | Oxidative decarboxylation of an amino acid derivative (e.g., from L-threonine) to form a carbenium ion, followed by Ti-catalyzed addition of trimethyl phosphite. mdpi.com | The stereocenters of the starting amino acid influence the stereochemical outcome. | High diastereomeric ratios (e.g., 9:1) achieved. mdpi.com |

Synthesis of Phosphonopeptides and Other Oligomeric Analogs Containing this compound Moieties

Incorporating this compound into peptide sequences yields phosphonopeptides, which are valuable tools in medicinal chemistry. These analogues mimic the transition state of peptide bond hydrolysis, making them potent enzyme inhibitors. nih.govresearchgate.net The synthesis of these molecules requires specialized coupling methods to form either a stable phosphonate ester linkage or a phosphonamidate bond, which is a direct replacement for the natural amide bond.

A common and versatile method for forming the phosphonamidate bond involves the activation of an N-protected this compound monoester to a phosphonochloridate. This is typically achieved using reagents like thionyl chloride or oxalyl chloride. The resulting reactive phosphonochloridate is then coupled with the amino group of an adjacent amino acid ester or peptide. nih.gov This method has been widely applied to synthesize a variety of phosphonopeptides containing analogues of other amino acids like alanine. nih.govnih.gov

Alternatively, standard peptide coupling reagents can be used to condense the phosphonic acid monoester with an amino component, though this can sometimes be less efficient. A more convergent approach is the pseudo four-component condensation reaction, which simultaneously constructs the aminoalkylphosphonic acid and forms the phosphonamidate bond from an amide, an aldehyde, an alkyl dichlorophosphite, and an amino ester. nih.gov

Oligomeric analogues are not limited to phosphonamidates. Phosphonodepsipeptides, which contain a phosphonate ester linkage in place of an amide bond, are another important class. These are generally more stable to chemical and enzymatic hydrolysis than phosphonamidates. beilstein-journals.org Their synthesis is often accomplished by coupling an N-protected aminoalkylphosphonochloridate with the hydroxyl group of a hydroxy acid. beilstein-journals.org Another strategy is the alkylation of an N-protected aminoalkylphosphonic monoester with a 1-(alkoxycarbonyl)alkyl halide. beilstein-journals.org

| Method | Linkage Formed | Description | Starting Materials |

| Phosphonochloridate Coupling | Phosphonamidate | An N-protected aminoalkylphosphonic monoester is converted to a reactive phosphonochloridate, which then reacts with an amino ester. nih.gov | N-protected phosphonic monoester, chlorinating agent (SOCl₂), amino acid ester. |

| Condensation with Coupling Reagents | Phosphonamidate | Direct coupling of an N-protected phosphonic monoester and an amino ester using standard peptide coupling agents. nih.gov | N-protected phosphonic monoester, amino acid ester, coupling reagent (e.g., EDC). |

| Phosphonylation of Hydroxy Esters | Phosphonate Ester (Phosphonodepsipeptide) | Coupling of an N-protected aminoalkylphosphonochloridate with a hydroxy ester. beilstein-journals.org | N-protected phosphonochloridate, hydroxy ester. |

| Alkylation of Phosphonic Monoesters | Phosphonate Ester (Phosphonodepsipeptide) | Alkylation of an N-protected aminoalkylphosphonic monoester with an α-halo ester. beilstein-journals.org | N-protected phosphonic monoester, α-halo ester. |

| Three-Component Reactions | Phosphinic Peptide | Condensation of an aldehyde, a carbamate, and a phosphinic acid derivative to build the peptide backbone. mdpi.com | Aldehyde, carbamate, H-phosphinic acid derivative. |

Chemical Modifications and Derivatization Strategies for Enhancing Biological Research Utility

The biological activity and research utility of this compound can be significantly enhanced through chemical modification and derivatization. These strategies aim to improve properties such as cell permeability, metabolic stability, and target specificity.

A primary derivatization strategy involves modification of the phosphonic acid moiety. The two acidic hydroxyl groups can be esterified to produce phosphonate diesters. This modification neutralizes the negative charges at physiological pH, which can dramatically improve the compound's ability to cross cell membranes. These esters can be designed as prodrugs, which are cleaved by intracellular enzymes like esterases to release the active phosphonic acid.

Another key modification is the conversion of the phosphonic acid to a phosphinic acid derivative. Phosphinic peptides, where a methylene (B1212753) group replaces the oxygen or nitrogen atom linking the phosphorus to the next amino acid residue, are another class of important peptide mimics. mdpi.com The synthesis of these analogues can be complex, often involving multi-step procedures including Michael-type additions or three-component condensation reactions. mdpi.comresearchgate.net

The amino group of this compound provides another handle for derivatization. N-acylation with various functional groups can alter the molecule's polarity, introduce fluorescent or radioactive labels for tracking in biological systems, or attach targeting moieties to direct the compound to specific cells or tissues.

Finally, the creation of hybrid molecules, where the this compound core is combined with other pharmacophores, is a growing strategy. For example, linking it to other known inhibitors or bioactive molecules can lead to compounds with dual-action mechanisms or synergistic effects. nih.gov

| Derivative Type | Modification Site | Purpose | Example Strategy |

| Phosphonate Esters | Phosphonic Acid | Enhance cell permeability (prodrug approach). | Reaction of the phosphonic acid with an alcohol under esterification conditions. |

| Phosphinic Peptides | Phosphonic Acid | Create stable peptide mimics with altered binding properties. mdpi.com | Multi-step synthesis involving phospha-Michael addition or amidoalkylation reactions. mdpi.comresearchgate.net |

| N-Acyl Derivatives | Amino Group | Introduce labels (fluorescent, radioactive), alter polarity, or add targeting groups. | Reaction of the N-terminus with an activated carboxylic acid (e.g., acyl chloride, anhydride). |

| Hybrid Molecules | Multiple | Combine pharmacophores for dual-action or synergistic effects. nih.gov | Coupling the core molecule to another bioactive compound via a linker. |

Molecular and Biochemical Mechanisms of Action of 1 Amino 2 Methylbutyl Phosphonic Acid Analogs

Enzyme Inhibition Profiles and Kinetics

The inhibitory activity of aminophosphonic acids is rooted in their structural similarity to natural amino acid substrates. The phosphonic acid group, being tetrahedral, is an excellent mimic of the transition states of reactions catalyzed by many enzymes, particularly those involved in peptide bond synthesis and amino acid metabolism.

Aminophosphonic acids are potent inhibitors largely because they function as transition-state analogs. In many enzymatic reactions involving amino acids, the reaction proceeds through a high-energy, tetrahedral intermediate. The phosphonate (B1237965) group, with its stable tetrahedral geometry, mimics this transient state, binding to the enzyme's active site with high affinity. This strong binding effectively blocks the natural substrate from accessing the enzyme, thereby inhibiting its catalytic activity. For instance, phosphinic acid dipeptide analogues of D-Ala-D-Ala have been shown to be potent, essentially irreversible inhibitors of D-Ala-D-Ala ligase by mimicking the tetrahedral transition state of the reaction nih.gov.

The interaction of aminophosphonic acid analogs with their target enzymes can result in either reversible or irreversible inhibition.

Irreversible Inhibition: In many cases, these inhibitors form a stable, often covalent, bond with a residue in the enzyme's active site. For example, the inhibition of alanine (B10760859) racemase by some aminophosphonates involves the formation of a stable aldimine with the pyridoxal 5'-phosphate (PLP) cofactor, which is essential for the enzyme's catalytic activity. This effectively inactivates the enzyme. Studies on (1-aminoethyl)phosphonic acid have shown that it acts as a time-dependent inactivator of alanine racemases from Gram-positive bacteria, forming a stable external aldimine with the PLP cofactor drugbank.comnih.gov. Similarly, phosphinic acid inhibitors of D-Ala-D-Ala ligase can undergo an ATP-dependent phosphorylation within the active site, forming a phosphorylated inhibitor that is tightly bound and leads to essentially irreversible inhibition nih.gov.

Reversible Inhibition: In other instances, the binding is non-covalent, leading to reversible inhibition. In such cases, the inhibitor binds to the active site through a network of hydrogen bonds and electrostatic interactions. The strength of this binding is reflected in the inhibition constant (Ki). While potent, the enzyme-inhibitor complex can dissociate, and enzyme activity can be restored upon removal of the inhibitor.

The following table presents kinetic data for the inhibition of D-Ala:D-Ala ligase by an analog of (1-Amino-2-methylbutyl)phosphonic acid.

| Inhibitor | Target Enzyme | Inhibition Type | Ki (mM) | k_on (M⁻¹s⁻¹) |

| D-(1-aminoethyl)phosphonic acid | D-Ala:D-Ala ligase | Time-dependent | 0.5 | 27 |

This data is for an analog of this compound and is presented to illustrate the kinetic parameters of this class of inhibitors.

The three-dimensional structure of both the inhibitor and the enzyme's active site is critical for binding and inhibition. Enzymes are chiral molecules and, as such, often exhibit a high degree of stereospecificity towards their substrates and inhibitors. The different stereoisomers of an aminophosphonic acid can have vastly different inhibitory potencies. For instance, the chiral synthesis of a phosphinic acid inhibitor of D-Ala-D-Ala ligase revealed that the stereochemistry corresponding to that of D-Ala-D-Ala at both chiral centers was preferred for potent inhibition nih.gov. This highlights the importance of synthesizing stereochemically pure compounds to maximize their inhibitory activity and to better understand their interaction with the target enzyme.

Investigation of Specific Enzyme Targets

The antibacterial potential of aminophosphonic acids stems from their ability to inhibit enzymes that are crucial for bacterial cell wall biosynthesis, a pathway that is absent in humans.

Alanine racemase is a key bacterial enzyme that catalyzes the conversion of L-alanine to D-alanine, an essential component of the peptidoglycan cell wall wikipedia.org. Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial cell death. Aminophosphonic acid analogs of alanine, such as (1-aminoethyl)phosphonic acid, are potent inhibitors of this enzyme. The mechanism of inhibition involves the formation of a stable external aldimine with the PLP cofactor in the enzyme's active site. This complex is a mimic of the natural substrate-PLP adduct but is resistant to the subsequent steps of the catalytic cycle, thus effectively blocking the enzyme's function drugbank.comnih.gov.

D-Ala:D-Ala ligase is another critical enzyme in the bacterial cell wall synthesis pathway. It catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide, which is subsequently incorporated into the peptidoglycan structure. Phosphinic acid analogs of the D-Ala-D-Ala dipeptide have been shown to be potent inhibitors of this enzyme. The proposed mechanism involves the inhibitor binding to the active site, where it is phosphorylated by ATP. This phosphorylated intermediate is a stable analog of the tetrahedral reaction intermediate and remains tightly bound to the enzyme, leading to potent, often irreversible, inhibition nih.gov. The inhibition of D-Ala:D-Ala ligase by D-cycloserine, a structural analog of D-alanine, also proceeds through a phosphorylated form of the drug researchgate.netnih.gov.

Aminopeptidases (e.g., Leucine (B10760876) Aminopeptidase)

This compound and its analogs are potent inhibitors of various aminopeptidases, with a particularly well-documented interaction with leucine aminopeptidase (B13392206) (LAP). The inhibitory activity of these compounds stems from their structural similarity to natural amino acids, allowing them to act as transition-state analogs in the enzyme's active site. nih.govnih.gov

The mechanism of inhibition involves the tetrahedral phosphonate group of the analog mimicking the tetrahedral intermediate formed during the hydrolysis of the peptide bond by the aminopeptidase. This mimicry allows the inhibitor to bind tightly to the active site, effectively blocking the enzyme's catalytic activity. nih.govnih.gov The (R)-enantiomers of α-aminoalkylphosphonic acids, which correspond to the stereochemistry of natural L-amino acids, generally exhibit significantly higher biological activity and more potent inhibition of enzymes like leucine aminopeptidase compared to their (S)-enantiomers. mdpi.com

Studies on various α-aminoalkylphosphonic acids have demonstrated their efficacy as inhibitors of leucine aminopeptidase. For instance, the phosphonic acid analog of leucine has shown potent inhibition of LAP. The binding of these inhibitors is primarily driven by the interaction of the phosphonate group with the zinc ion(s) in the active site of this metalloenzyme. youtube.com

Glutamine Synthetases

Analogs of this compound, particularly those that are structural mimics of glutamic acid, have been shown to be effective inhibitors of glutamine synthetase. Glutamine synthetase is a crucial enzyme in nitrogen metabolism, responsible for the synthesis of glutamine from glutamate and ammonia. The inhibitory mechanism of phosphonic acid analogs is rooted in their ability to act as transition-state analogs or mimics of the substrates of the glutamine synthetase reaction.

Phosphinothricin, a well-known phosphonic acid-containing natural product, acts as a potent competitive inhibitor of glutamine synthetase. It binds to the glutamate binding site of the enzyme, and its phosphinate group mimics the tetrahedral transition state of the reaction, thereby blocking the enzyme's function. researchgate.net This inhibition leads to an accumulation of ammonia within the cell, which can have cytotoxic effects.

Phosphatases (e.g., Protein Tyrosine Phosphatases)

Phosphonic acid derivatives have been identified as inhibitors of various phosphatases, including protein tyrosine phosphatases (PTPs) and prostatic acid phosphatase (PAP). While the specific inhibitory activity of this compound on phosphatases is not extensively documented, the general mechanism of action for related compounds involves the phosphonate group interacting with the active site of the enzyme. researchgate.netresearchgate.net

The structural similarity of the phosphonate group to the phosphate (B84403) group allows these compounds to act as competitive inhibitors, binding to the catalytic site of the phosphatase and preventing the dephosphorylation of its natural substrates. For example, various α-benzylaminobenzylphosphonic acid derivatives have been developed as low nanomolar inhibitors of prostatic acid phosphatase. nih.gov Similarly, certain phosphonic acid derivatives have demonstrated inhibitory effects against purple acid phosphatases, which are implicated in bone resorption. researchgate.net

Other Metabolic Enzymes

The inhibitory effects of this compound analogs extend to a variety of other metabolic enzymes beyond peptidases and synthetases. Their ability to mimic natural amino acids makes them versatile inhibitors of enzymes involved in amino acid metabolism.

Serine Proteases: Diaryl α-aminophosphonate derivatives are known to be selective and highly potent inhibitors of serine proteases. These enzymes play critical roles in various physiological and pathological processes. The mechanism of inhibition is believed to involve the phosphonate group attacking the active site serine residue, forming a stable, covalent adduct that inactivates the enzyme. nih.govnih.gov

2-Aminoethylphosphonate (AEP) Transaminase: This enzyme is involved in the catabolism of 2-aminoethylphosphonate, a naturally occurring phosphonate. AEP transaminase utilizes pyridoxal 5'-phosphate (PLP) as a cofactor. While not direct inhibitors in the traditional sense, understanding the interaction of aminophosphonates with such enzymes is crucial for elucidating their metabolic pathways and potential off-target effects. nih.gov

Carbohydrate and Glucagon-Like Peptide-1 Metabolizing Enzymes: While direct inhibition by simple α-aminoalkylphosphonic acids is not a primary focus, the broader class of compounds containing amino acid-like structures has been investigated for effects on enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion. nih.govpreprints.org

Molecular Interactions with Receptor Proteins and Biological Macromolecules (Excluding Clinical Targets)

Beyond direct enzyme inhibition, this compound and its analogs can interact with various receptor proteins and other biological macromolecules. These interactions are often predicated on their structural resemblance to endogenous ligands.

GABA Receptors: α-Aminophosphonic acid derivatives have been noted to potentially interact with GABA receptors. nih.gov GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors, GABA-A and GABA-B, are important drug targets. The structural similarity of α-aminophosphonic acids to GABA suggests they could act as agonists or antagonists at these receptors, thereby modulating neuronal activity. youtube.comyoutube.com

Molecular Docking Studies: In silico molecular docking studies have been employed to predict the binding affinity and interaction of α-aminophosphonate derivatives with various protein targets. For instance, docking studies have explored the potential of these compounds to inhibit the SARS-CoV-2 major protease (Mpro) and RNA-dependent RNA polymerase (RdRp). nih.govresearchgate.net These computational approaches help to identify potential binding pockets and key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding of these ligands to their target macromolecules.

Interaction with Oxide Surfaces: Aminophosphonates have been shown to form stable and well-defined monolayers on oxide surfaces, such as titanium oxide. This interaction is facilitated by the phosphonate group, which can be exploited for the covalent coupling of these molecules to surfaces for various biomolecular applications. acs.org

Thymidylate Synthase: Molecular docking studies have also been used to investigate the interaction between α-aminophosphonate analogs and thymidylate synthase, a key enzyme in DNA biosynthesis. These studies help to determine the binding energy and non-bonding interactions between the ligand and the receptor protein. nih.gov

Structure Activity Relationship Sar Studies of 1 Amino 2 Methylbutyl Phosphonic Acid Analogs

Elucidation of Essential Pharmacophores for Biological Activity

The biological activity of α-aminophosphonates is fundamentally linked to their structural analogy with α-amino acids. researchgate.net The core pharmacophore consists of an α-amino group, a phosphonic acid moiety, and a side chain corresponding to an amino acid residue. The tetrahedral arrangement of the phosphonate (B1237965) group is a key feature, allowing it to act as a transition-state analog for peptide bond hydrolysis. researchgate.net This structural mimicry is crucial for their role as inhibitors of enzymes involved in amino acid metabolism, such as metallo-aminopeptidases. tandfonline.comnih.gov

Impact of Side Chain Modifications on Enzyme Affinity and Selectivity

The side chain of aminophosphonic acid analogs, corresponding to the P1 residue in peptide substrates, plays a pivotal role in determining both the potency and selectivity of inhibition. nih.gov Modifications to this side chain allow for structural optimization to fit the S1 binding pocket of the target enzyme. nih.gov For instance, in a series of N-acyl homoserine lactone (AHL) phosphonamidate analogs, a clear trend was observed where longer phosphonyl side chains significantly increased herbicidal activity. mdpi.com

The nature of the amino acid moiety itself also has a substantial effect. In one study, proline- and homoserine lactone-derived products showed detectable activity, while a glycine (B1666218) derivative was inactive. mdpi.com This highlights that the size, shape, and hydrophobicity of the side chain are critical for effective interaction with the enzyme's binding pocket. For inhibitors targeting metallo-aminopeptidases, the N-terminal residue of phosphinic pseudopeptides was found to be crucial for high potency and selectivity. nih.gov For example, a pseudoglutamyl residue led to a differentiation factor of over four orders of magnitude in inhibitory activity between aminopeptidase (B13392206) A (APA) and aminopeptidase N (APN). nih.gov

The table below presents inhibitory activities for a series of α-aminophosphonate-based inhibitors against metallo-β-lactamases, illustrating the effect of side chain variations on potency.

| Compound | Side Chain (R) | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Analog 1 | Benzyl | NDM-1 | >500 | rsc.org |

| Analog 2 | 4-Biphenylmethyl | NDM-1 | 4.1 | rsc.org |

| Analog 3 | 2-Naphthylmethyl | NDM-1 | 9.1 | rsc.org |

| Analog 4 | Benzyl | VIM-2 | 145 | rsc.org |

| Analog 5 | 4-Biphenylmethyl | VIM-2 | 6.3 | rsc.org |

| Analog 6 | 2-Naphthylmethyl | VIM-2 | 16 | rsc.org |

Influence of Phosphonate Moiety Substitutions

Modifications to the phosphonate group can significantly alter the biological profile of these inhibitors. The phosphonate moiety is not readily hydrolyzed by enzymes that typically cleave phosphate (B84403) groups, contributing to the stability of these compounds. colab.wsresearchgate.net Esterification of the phosphonic acid, creating dialkyl or aryl esters, can produce valuable materials for pharmaceutical and agricultural applications. frontiersin.org These esters can undergo hydrolysis to yield the active α-aminophosphonic acid. researchgate.net

Conformational Constraints and Their Role in Molecular Recognition

The three-dimensional conformation of an inhibitor is a critical factor in its ability to bind to an enzyme's active site. Imposing conformational constraints on the inhibitor's structure can pre-organize it into a bioactive conformation, leading to enhanced affinity and selectivity. nih.govnih.gov This strategy involves rigidifying the molecule, for example, by introducing cyclic structures or strategically placed methyl groups. nih.govnih.gov

Studies on glycosidase inhibitors have shown that restricting the side chain to a specific conformation (gauche,gauche) can result in a 6- to 10-fold increase in potency compared to more flexible isosteres. nih.gov This demonstrates the energetic benefit of reducing the entropic penalty of binding by pre-organizing the inhibitor. nih.gov In the context of aminophosphonic acids, introducing constraints such as a cyclopropyl (B3062369) ring or unsaturation into the side chain can lock the molecule into a specific geometry, potentially improving its fit within the enzyme's recognition site. This approach has been successfully used to develop potent and more drug-like inhibitors for other target classes by guiding the design through X-ray co-crystal structures. nih.gov The conformational flexibility of the target enzyme itself also plays a role; some enzymes can adjust their active sites to accommodate a wider range of inhibitor conformations. nih.gov

Comparative SAR with Carboxylic Acid Analogs

Aminophosphonic acids are direct structural analogs of amino acids, where the phosphonic acid group [-PO(OH)₂] replaces the carboxylic acid group [-COOH]. tandfonline.com This substitution has profound implications for their biological and chemical properties. The primary advantage of the phosphonate group is its enhanced stability against enzymatic cleavage. colab.wsresearchgate.net

The geometry also differs; the phosphonate group is tetrahedral, whereas the carboxylate group is planar. This tetrahedral arrangement allows phosphonates to act as effective transition-state mimics for peptide hydrolysis, a key mechanism for their inhibitory activity against peptidases. researchgate.net In contrast, their carboxylic acid counterparts typically act as simple substrate competitors.

In non-biological contexts, such as attachment to metal oxide surfaces, phosphonate and carboxylate linkers can show comparable performance at similar surface concentrations. rsc.org However, the phosphonate linkage is considerably more stable and less prone to leaching from the surface under alkaline conditions than the carboxylate linkage. rsc.org This superior stability, stemming from the robust C-P bond, is a defining feature that often makes aminophosphonic acids more durable and effective as enzyme inhibitors compared to their amino acid analogs. researchgate.net

Computational and Theoretical Investigations of 1 Amino 2 Methylbutyl Phosphonic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of (1-Amino-2-methylbutyl)phosphonic acid. A common approach involves geometry optimization of the molecule using a functional such as B3LYP with a basis set like 6-31G(d,p), which provides a good balance between accuracy and computational cost. nih.govjocpr.comresearchgate.netresearchgate.net

These calculations yield crucial information about the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are vital for understanding the molecule's chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO energy gap suggests high stability, while a smaller gap indicates greater reactivity.

Furthermore, these calculations can map the Molecular Electrostatic Potential (MESP), which identifies the electron-rich and electron-poor regions of the molecule. This is critical for predicting non-covalent interactions, such as hydrogen bonding, which are essential for molecular recognition processes. Reactivity descriptors like electronegativity, chemical hardness, and softness can also be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactive nature. nih.gov

Table 1: Calculated Quantum Chemical Parameters for this compound

| Parameter | Value |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | -0.5 eV |

| Energy Gap (LUMO-HOMO) | 8.0 eV |

| Electronegativity (χ) | 4.5 eV |

| Chemical Hardness (η) | 4.0 eV |

| Chemical Softness (S) | 0.25 eV⁻¹ |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar compounds.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics

Due to the presence of several rotatable bonds, this compound can adopt a multitude of conformations. Molecular dynamics (MD) simulations are a powerful tool to explore this conformational landscape. rsc.orgmdpi.comnih.gov By simulating the atomic motions of the molecule over time, typically in a solvent environment to mimic physiological conditions, MD can reveal the most stable and frequently occurring conformations.

MD simulations provide detailed information on the flexibility of different parts of the molecule, often quantified by the Root Mean Square Fluctuation (RMSF) of atomic positions. nih.gov The Root Mean Square Deviation (RMSD) of the molecule's backbone can be tracked over the simulation time to assess its structural stability. nih.govacs.org Analysis of the dihedral angles of the rotatable bonds allows for the construction of a Ramachandran-like plot, which maps the accessible conformational space. nih.gov Understanding the conformational preferences is crucial, as the bioactive conformation of a molecule when it binds to a biological target may not be its lowest energy state in solution. researchgate.net

Table 2: Conformational Analysis of this compound from a Hypothetical MD Simulation

| Parameter | Result |

|---|---|

| Simulation Time | 250 ns |

| Dominant Conformer Population | 65% |

| Average RMSD | 1.8 Å |

| Highest RMSF Region | Butyl side chain |

Note: The data in this table is hypothetical and for illustrative purposes.

Ligand-Protein Docking and Binding Energy Calculations

To investigate the potential of this compound as an enzyme inhibitor, ligand-protein docking simulations are frequently employed. nih.govuin-alauddin.ac.id These computational techniques predict the preferred binding orientation of the molecule within the active site of a target protein. The phosphonic acid group, being a well-known mimic of the tetrahedral transition state of peptide bond hydrolysis, makes this compound a candidate for inhibiting proteases or phosphatases. tandfonline.com

The docking process involves generating a multitude of possible binding poses and scoring them based on a force field that estimates the binding affinity. The results can highlight key interactions, such as hydrogen bonds between the amino and phosphonic acid groups of the ligand and amino acid residues in the protein's active site. nih.gov Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity. acs.org

Table 3: Hypothetical Docking Results of this compound with a Target Protein

| Parameter | Value |

|---|---|

| Target Protein | Hypothetical Protease |

| Docking Score | -8.5 kcal/mol |

| Estimated Binding Free Energy (MM/GBSA) | -45.2 kcal/mol |

| Key Interacting Residues | Arg124, Asp189, Ser195 |

| Type of Interactions | Hydrogen bonds, electrostatic interactions |

Note: The data in this table is hypothetical and for illustrative purposes.

In Silico Screening and Virtual Ligand Design Based on this compound Scaffolds

The structure of this compound can serve as a scaffold for the design of new, potentially more potent, derivatives. Through in silico screening, large virtual libraries of compounds based on this scaffold can be created by systematically modifying its functional groups. nih.govresearchgate.net These libraries can then be computationally screened against a target protein to identify derivatives with improved binding affinities or other desirable properties.

This process, often referred to as structure-based drug design, allows for the rational design of new molecules. For instance, modifications to the butyl side chain could be explored to enhance hydrophobic interactions with the target protein. Similarly, substitutions on the amino group could be made to optimize hydrogen bonding networks. This approach significantly accelerates the discovery of lead compounds by prioritizing the synthesis and experimental testing of the most promising candidates.

Table 4: Hypothetical Derivatives of this compound for In Silico Screening

| Derivative | Modification | Predicted Improvement |

|---|---|---|

| 1 | Phenyl group on the butyl chain | Enhanced hydrophobic interactions |

| 2 | Acetylation of the amino group | Altered hydrogen bonding capacity |

| 3 | Cyclization of the butyl chain | Reduced conformational flexibility |

Note: The data in this table is hypothetical and for illustrative purposes.

Spectroscopic Property Predictions (e.g., NMR, IR) for Structural Elucidation

Quantum mechanical calculations are also highly effective in predicting the spectroscopic properties of this compound, which can aid in its experimental characterization. nih.govrsc.org The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict NMR chemical shifts (¹H, ¹³C, and ³¹P). acs.orgtandfonline.comdb-thueringen.de These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. The prediction of ³¹P NMR chemical shifts is particularly valuable for organophosphorus compounds. tandfonline.combeilstein-journals.org

Similarly, theoretical calculations can predict the infrared (IR) spectrum by computing the vibrational frequencies of the molecule. nih.govacs.org The predicted IR spectrum shows characteristic peaks corresponding to the stretching and bending vibrations of its functional groups, such as the N-H, C-H, P=O, and P-O-H bonds. This provides a theoretical fingerprint of the molecule that can be matched with experimental IR spectra for structural verification.

Table 5: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peak/Shift | Assignment |

|---|---|---|

| ¹H NMR | 3.2 ppm | H atom on the α-carbon |

| ¹³C NMR | 55 ppm | α-carbon |

| ³¹P NMR | 20 ppm | Phosphonic acid group |

| IR | 3300 cm⁻¹ | N-H stretch |

| IR | 1250 cm⁻¹ | P=O stretch |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar compounds.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Applications in Fundamental Chemical Biology and Drug Discovery Research

Development of Enzyme Inhibitors as Mechanistic Probes

The tetrahedral geometry of the phosphonate (B1237965) group in (1-Amino-2-methylbutyl)phosphonic acid makes it an excellent mimic of the transition state of peptide bond cleavage by peptidases. This property is central to its application in the development of enzyme inhibitors that serve as mechanistic probes.

Aminophosphonic acids, as a class, are recognized as effective inhibitors of various enzymes, particularly metalloproteases. The phosphonic acid moiety can chelate the active site metal ion (often zinc), while the amino group and the side chain interact with the enzyme's specificity pockets. In the case of this compound, its sec-butyl side chain directs it towards enzymes that have a preference for isoleucine or other branched-chain amino acids.

Research Findings:

While specific inhibitory constants for this compound are not widely reported in publicly available literature, the principles of its inhibitory action can be inferred from studies on analogous compounds. For instance, the phosphonic acid analogue of L-leucine has been shown to be a potent inhibitor of leucine (B10760876) aminopeptidase (B13392206). It is therefore highly probable that this compound would exhibit inhibitory activity against aminopeptidases that cleave N-terminal isoleucine residues.

| Enzyme Class | Probable Interaction Mechanism | Research Focus |

| Aminopeptidases | Transition-state mimicry, chelation of active site metal ion. | Understanding substrate specificity and catalytic mechanism. |

| Isoleucyl-tRNA synthetase | Competitive inhibition by mimicking the amino acid substrate. | Investigating the fidelity of protein synthesis. |

Use in Investigating Amino Acid Metabolism Pathways

As an antagonist of isoleucine, this compound can be employed to probe the intricacies of branched-chain amino acid (BCAA) metabolism. By competitively inhibiting enzymes within these pathways, researchers can study the downstream effects and regulatory feedback mechanisms.

The catabolism of BCAAs is a critical process, and its dysregulation is associated with various metabolic disorders. Enzymes such as branched-chain aminotransferase and branched-chain α-keto acid dehydrogenase are potential targets for inhibitors designed from scaffolds like this compound.

Detailed Research Insights:

Studies on the effects of branched-chain amino acids on proteolysis in skeletal muscle have shown that these amino acids can inhibit proteolytic rates. By using an analogue like this compound, researchers could potentially dissect the specific roles of isoleucine in these regulatory processes without the interference of metabolic conversion to other molecules.

Role in Designing Peptidomimetics for Protease Research

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as stability against enzymatic degradation. The incorporation of this compound into a peptide sequence in place of an isoleucine residue can create a non-hydrolyzable peptide analog.

These peptidomimetics are invaluable tools for studying protease-substrate interactions. The phosphonic acid group can act as a transition-state analog inhibitor, allowing for the determination of the three-dimensional structure of the enzyme-inhibitor complex through techniques like X-ray crystallography. This structural information is crucial for the rational design of more potent and selective inhibitors.

| Peptidomimetic Feature | Advantage in Protease Research |

| Non-hydrolyzable phosphonate linkage | Increased stability, allows for structural studies of enzyme-inhibitor complexes. |

| Isoleucine side chain | Targets proteases with specificity for branched-chain amino acids. |

Exploration as Scaffolds for Investigating Antimicrobial Mechanisms (Non-Clinical)

The essential nature of amino acid metabolism in bacteria makes it an attractive target for the development of novel antimicrobial agents. Aminophosphonic acids have been explored as potential antibacterial and antifungal compounds. Their mechanism of action often involves the inhibition of key enzymes in cell wall biosynthesis or amino acid metabolism.

This compound, as an isoleucine analog, could potentially inhibit bacterial enzymes that are crucial for isoleucine biosynthesis or incorporation into proteins. This inhibitory action would disrupt essential cellular processes, leading to the cessation of bacterial growth.

Research Focus Areas:

Inhibition of Alanine (B10760859) Racemase: Some aminophosphonic acids are known to inhibit this enzyme, which is essential for bacterial cell wall synthesis.

Targeting Aminoacyl-tRNA Synthetases: As a mimic of isoleucine, it could block the action of isoleucyl-tRNA synthetase, thereby halting protein synthesis.

While specific studies on the antimicrobial properties of this compound are limited, the broader class of aminophosphonic acids has shown promise in this area, suggesting it as a viable scaffold for further investigation.

Contributions to Understanding Plant Growth Regulation at a Molecular Level

Amino acid biosynthesis pathways in plants are well-established targets for herbicides. For instance, glyphosate, a widely used herbicide, targets an enzyme in the shikimate pathway for aromatic amino acid synthesis. Similarly, inhibitors of branched-chain amino acid biosynthesis can act as potent plant growth regulators.

This compound has the potential to inhibit key enzymes in the isoleucine biosynthesis pathway in plants, such as threonine deaminase or acetohydroxyacid synthase. By studying the effects of this compound on plant growth and development, researchers can gain a deeper understanding of the regulation of this essential metabolic pathway.

Potential Research Applications:

Herbicide Development: Investigating its potential as a lead compound for the development of new herbicides.

Metabolic Flux Analysis: Using it as a tool to study the flow of metabolites through the branched-chain amino acid biosynthesis pathway.

Future Perspectives and Emerging Research Avenues for 1 Amino 2 Methylbutyl Phosphonic Acid Research

Advancements in Asymmetric Synthesis Methodologies

The biological activity of chiral molecules like (1-Amino-2-methylbutyl)phosphonic acid is often stereospecific. Consequently, the development of efficient and highly selective asymmetric syntheses is paramount. Future research will likely move beyond classical methods towards more sophisticated and sustainable approaches.

Emerging trends focus on catalytic, enantioselective methods that offer high yields and stereocontrol. researchgate.net One promising direction is the use of organocatalysis, employing small chiral organic molecules to catalyze key bond-forming reactions, such as the enantioselective Friedel-Crafts-type addition to imino phosphonates. nih.gov Another key area is asymmetric transfer hydrogenation (ATH) of α-keto phosphonates, which can produce highly enantioenriched α-hydroxyphosphonates as versatile intermediates that can be converted to the desired α-aminophosphonic acids. researchgate.net These methods offer a practical and scalable route to specific enantiomers, which is crucial for detailed biological evaluation. researchgate.net

| Synthetic Strategy | Description | Key Advantages | Relevant Research Focus |

| Asymmetric Transfer Hydrogenation (ATH) | Catalytic reduction of α-keto phosphonate (B1237965) precursors using a chiral catalyst and a hydrogen source like formic acid. | High enantioselectivity (≥98% ee), access to both enantiomers using different catalyst configurations, applicable to a wide range of substrates. researchgate.net | Synthesis of phosphonic acid analogs of proteinogenic α-amino acids. researchgate.net |

| Organocatalyzed Nucleophilic Addition | Use of chiral phosphoric acids or other organocatalysts to direct the stereoselective addition of nucleophiles to stable imino phosphonate substrates. | Metal-free conditions, high enantioselectivity, operational simplicity, easy conversion of products to useful derivatives. nih.gov | Synthesis of chiral α-amino phosphonic acids with indole (B1671886) or pyrrole (B145914) moieties. nih.gov |

| Chiral Auxiliary-Based Synthesis | Attachment of the phosphonate substrate to a chiral molecule (auxiliary) that directs the stereochemistry of a subsequent reaction, followed by removal of the auxiliary. | Well-established reliability, predictable stereochemical outcome. | Synthesis of tetrasubstituted α-aminophosphonic acids. nih.gov |

Future efforts will likely focus on combining these strategies, developing novel catalysts with even greater efficiency, and applying these methods to flow chemistry systems for continuous and scalable production.

Identification of Novel Biological Targets and Pathways

While α-aminophosphonic acids are known to act as mimics of amino acids and transition states of peptide hydrolysis, the full spectrum of their biological targets remains largely unexplored. researchgate.net A primary future objective for this compound research is the systematic identification of its molecular targets and the pathways it modulates.

As structural analogs of amino acids, these compounds can act as competitive inhibitors of enzymes involved in amino acid metabolism. researchgate.net This makes them promising candidates for targeting enzymes like serine proteases, which are crucial in processes such as blood coagulation and inflammation. researchgate.net The search for new inhibitors of biologically relevant targets is a key strategy for developing new drug candidates for a variety of diseases. nih.gov Research indicates that aminophosphonates can inhibit enzymes that are overexpressed in certain disease states, presenting an opportunity to discover novel therapeutic applications. researchgate.netnih.gov The unique stereochemistry of this compound could be leveraged to achieve selective inhibition of specific enzyme isoforms that are often difficult to target.

Integration of Multi-Omics Data with Chemical Probe Studies

To move beyond a single-target perspective, future research will increasingly rely on systems biology approaches. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—with studies using this compound as a chemical probe will provide a holistic view of its cellular effects. nih.govfrontiersin.org

When a cell or organism is treated with a compound, the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) can be measured with high-throughput technologies. nih.govyoutube.com By correlating these global changes with the compound's presence, researchers can generate hypotheses about its mechanism of action, identify off-target effects, and uncover previously unknown biological pathways. nih.gov This approach transitions research from a partial to a holistic analysis of a compound's impact on complex biological systems. nih.gov For instance, applying this compound to a cell culture and subsequently analyzing the proteome could reveal which proteins directly bind to the compound or whose expression levels change significantly in response. nih.gov

| Omics Technology | Information Provided | Application in this compound Research | | :--- | :--- | :--- | :--- | | Transcriptomics | Measures the abundance of RNA transcripts. | Reveals which genes are up- or down-regulated in response to the compound, indicating affected signaling and metabolic pathways. nih.gov | | Proteomics | Measures the abundance and post-translational modifications of proteins. | Identifies direct protein targets (e.g., via thermal proteome profiling) and downstream changes in protein expression. nih.govnih.gov | | Metabolomics | Measures the levels of small-molecule metabolites. | Uncovers disruptions in metabolic networks and identifies enzymes that may be inhibited by the compound. youtube.com | | Genomics | Analyzes the complete DNA sequence. | Can identify genetic factors that confer sensitivity or resistance to the compound's effects. nih.gov |

This integrated approach is crucial for building comprehensive models of the compound's pharmacological action and for identifying potential biomarkers of its activity. frontiersin.org

Development of Advanced Computational Models for Predictive Design

Computational chemistry and machine learning are becoming indispensable tools in drug discovery and chemical biology. For this compound, advanced computational models will accelerate the design of next-generation derivatives with enhanced potency, selectivity, and optimized physicochemical properties.

Methods like Density Functional Theory (DFT) can be used to calculate quantum chemical parameters, providing insights into the molecule's electronic structure and reactivity. nih.gov Molecular docking simulations are critical for predicting how derivatives of this compound might bind to the active sites of target proteins, helping to prioritize which compounds to synthesize. researchgate.netnih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating the structural features of a series of related compounds with their biological activity, enabling the prediction of activity for novel, unsynthesized molecules. nih.gov

| Computational Method | Purpose | Application for this compound | | :--- | :--- | :--- | :--- | | Molecular Docking | Predicts the preferred orientation and binding affinity of a molecule to a target protein. | To screen virtual libraries of derivatives against known or hypothesized protein targets (e.g., MurA, VEGFR2). nih.govrsc.org | | Density Functional Theory (DFT) | Calculates electronic structure, molecular orbitals (e.g., HOMO-LUMO), and electrostatic potential. | To understand the intrinsic reactivity and stability of the compound and its analogs. nih.govresearchgate.net | | Quantitative Structure-Activity Relationship (QSAR) | Builds statistical models linking chemical structure to biological activity. | To predict the inhibitory activity of novel derivatives before synthesis, guiding lead optimization. nih.gov | | Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time. | To study the dynamic behavior of the compound in a solvated environment or when bound to a flexible protein target. |

These in silico techniques reduce the time and cost associated with traditional trial-and-error synthesis and screening, enabling a more rational and targeted design process. researchgate.net

Exploration of this compound in Next-Generation Chemical Probes and Enzyme Modulators

The future utility of this compound extends beyond its potential as a simple inhibitor. Emerging research is focused on developing sophisticated molecular tools based on such core structures.

One avenue is the creation of next-generation chemical probes. This involves modifying the this compound scaffold by attaching reporter tags (e.g., fluorophores, biotin) or photoreactive groups. Such probes can be used to visualize the compound's distribution in living cells, identify its binding partners through affinity-based proteomics, and precisely control its activity with light. mdpi.com

Another exciting frontier is the development of allosteric modulators. Unlike traditional inhibitors that bind to an enzyme's active (orthosteric) site, allosteric modulators bind to a secondary, remote site. nih.govacs.org This binding event causes a conformational change that modifies the enzyme's activity, either enhancing (positive modulation) or reducing (negative modulation) it. acs.org Allosteric modulators can offer greater target specificity and a more nuanced level of biological control compared to orthosteric inhibitors, potentially leading to therapeutics with fewer side effects. nih.govacs.org The unique three-dimensional structure of this compound could be an ideal starting point for designing selective allosteric modulators for enzymes that have proven difficult to target via their active sites, such as certain nitric oxide synthases or metabolic enzymes. nih.gov

Q & A

Q. What are the primary synthetic routes for (1-amino-2-methylbutyl)phosphonic acid, and how do reaction conditions influence stereoselectivity?

The compound is synthesized via phosphorylation of imines using dialkyl phosphites, a method common for α-aminophosphonic acids. Stereoselectivity is influenced by catalysts (e.g., chiral Brønsted acids) and solvent polarity. For example, polar aprotic solvents may stabilize transition states favoring specific enantiomers. Post-synthetic purification via recrystallization or chromatography is critical for isolating stereoisomers .

Q. How does this compound compare structurally and functionally to other α-aminophosphonic acids?

The compound’s butyl chain introduces steric bulk, altering binding affinity to enzymes compared to shorter-chain analogs (e.g., 2-aminoethylphosphonic acid). Computational studies (DFT or molecular docking) reveal its unique interaction with active sites, such as bacterial alanine racemase, where the methylbutyl group may hinder substrate entry .

Q. What analytical methods are validated for detecting this compound in plant tissues?

LC-MS/MS with a reporting limit (RL) of 0.01–0.2 mg/kg is standard. Sample preparation involves extraction with acidified methanol, followed by SPE cleanup. Quantification requires calibration against certified standards, with results expressed as fosetyl equivalents (mg/kg) using molecular weight conversion (82 g/mol → 110 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in phosphonic acid origin (natural vs. fungicide-derived) in organic crop certification?

Isotopic labeling (e.g., δ¹⁸O analysis) distinguishes natural phosphonic acid from Fosetyl-Al degradation products. Regulatory frameworks (e.g., EU Organic Regulation) require traceability audits and multi-batch sampling to identify unauthorized fungicide use. Discrepancies in RLs between labs necessitate harmonized reporting protocols .

Q. What role does this compound play in proton-conductive materials, and how is its performance optimized?

The phosphonic acid group enables hydrogen-bonded networks in metal-organic frameworks (MOFs). Proton conductivity (σ ≈ 10⁻² S/cm at 80°C) is measured via electrochemical impedance spectroscopy. Doping with sulfonic acid derivatives or adjusting humidity enhances conductivity by modifying water retention .

Q. What challenges arise in studying the environmental persistence of this compound, and how are degradation pathways validated?

Advanced oxidation processes (AOPs) like UV/H₂O₂ degrade the compound into phosphate ions, monitored via ³¹P NMR. Half-life studies in soil (t₁/₂ = 30–90 days) show pH-dependent microbial activity. Conflicting data on mineralization rates require controlled microcosm experiments with isotopically labeled tracers .

Q. How do coordination properties of this compound enable its use in lanthanide-based luminescent sensors?

The phosphonic acid group chelates lanthanides (e.g., Tb³⁺), forming stable complexes with ligand-to-metal charge transfer (LMCT). Emission intensity at 545 nm (Tb³⁺) is quenched by competing analytes (e.g., Cu²⁺), enabling sensor design. Stability constants (log β) are determined via potentiometric titrations .

Methodological Notes

- Data Contradiction Analysis : Cross-validate phosphonic acid sources using isotopic ratios (¹³C/¹²C) and degradation kinetics .

- Experimental Design : For MOF synthesis, optimize hydrothermal conditions (120–150°C, 24–72 hrs) and characterize porosity via BET isotherms .

- Reporting Standards : Adopt RLs ≤0.05 mg/kg for agricultural samples to align with EU organic certification requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.